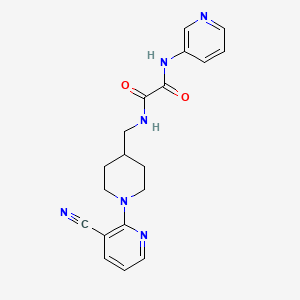

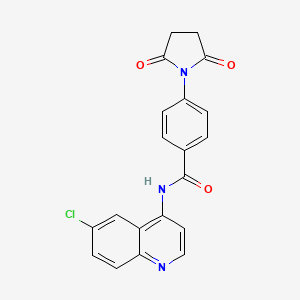

![molecular formula C18H22N6O2 B2904604 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 899730-12-2](/img/structure/B2904604.png)

2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a triazolopyrimidine core, which is a fused ring system incorporating a triazole and a pyrimidine . This core is substituted with an ethyl group at the 3-position . The molecule also contains a tetrahydroisoquinoline moiety, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds has been reported in the literature. A novel fused triazolo-pyrimidine energetic compound was synthesized by the two-step diazotization-nitrification method or one-step direct nitration reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the general structures of its component parts. The triazolopyrimidine core consists of a five-membered ring containing two nitrogen atoms (the triazole) fused to a six-membered ring containing two nitrogen atoms (the pyrimidine) . The tetrahydroisoquinoline moiety is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing ring .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the reactivity of the triazolopyrimidine and tetrahydroisoquinoline moieties. For instance, triazolopyrimidines have been used as reagents for the synthesis of heterocyclic compounds . They can undergo condensation reactions and act as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .科学的研究の応用

Heterocyclic Compound Synthesis and Properties

- A study detailed the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, highlighting their potential as antihypertensive agents. The compounds demonstrated promising in vitro and in vivo activities, indicating the therapeutic potential of similar heterocyclic structures (Bayomi et al., 1999).

- Another research introduced a reagent for facile synthesis of heterocyclic derivatives, emphasizing the versatility of these compounds in creating biologically active molecules. This approach can be applied to synthesize compounds with similar structural features for various research applications (Kanno et al., 1991).

- Research on novel 1,2,3-triazole-coupled pyrimido[4,5-c]isoquinolines showcased their antioxidant activities. Such findings demonstrate the potential of these heterocyclic compounds in developing antioxidant agents (Narsimha et al., 2018).

Potential Therapeutic Applications

- Studies on new pyrazoles and triazoles bearing a dibromoquinazoline moiety revealed their analgesic activities. These results underline the importance of heterocyclic compounds in discovering new pain management solutions (Saad et al., 2011).

- The development of Cu(II) coordination complexes from triazolopyrimidines demonstrated "solvent-induced" polymorphism, with the complexes showing antioxidant properties. This research highlights the potential of heterocyclic compounds in designing metal-organic frameworks with biological activities (Chkirate et al., 2020).

作用機序

Target of Action

Compounds with similar structures, such as 1,2,3-triazolo[4,5-d]pyrimidine derivatives, have been studied as potential anti-cancer agents .

Mode of Action

Similar compounds have been shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway . This involves a decrease in the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .

Biochemical Pathways

Based on the mode of action, it can be inferred that this compound may affect pathways related to apoptosis and cell survival, particularly those involving the bcl-2 family of proteins and caspases .

Pharmacokinetics

Similar compounds have been described in terms of their molecular descriptors, such as ehomo (ev), elumo (ev), dipole moment (debye), log p, molecular weight (amu), hba, hbd, vol and ovality . These descriptors can provide insights into the compound’s pharmacokinetic properties, including its potential bioavailability.

Result of Action

The result of the compound’s action is likely to be cell death, specifically through the induction of apoptosis in cancer cells . This is based on studies of similar compounds, which have shown to induce apoptosis in cancer cells, possibly through the mitochondrial pathway .

生化学分析

Biochemical Properties

The biochemical properties of 2-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline remain largely unexplored. It’s possible that it could interact with enzymes, proteins, and other biomolecules, but specific interactions have not been identified .

Cellular Effects

It could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound, including any enzymes or cofactors it interacts with, are not currently known .

Transport and Distribution

The transport and distribution of this compound within cells and tissues, including any transporters or binding proteins it interacts with, are not currently known .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not currently known .

特性

IUPAC Name |

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-5-24-18-16(21-22-24)17(19-10-20-18)23-7-6-12-8-14(25-3)15(26-4)9-13(12)11(23)2/h8-11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAEYFAQIKWPNTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CCC4=CC(=C(C=C4C3C)OC)OC)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)

![2-(2-methoxyphenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2904530.png)

![4-{4-cyano-5-[(4-ethoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2904533.png)

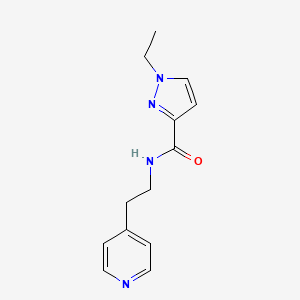

![N-[2-(1H-indol-3-yl)ethyl]-N'-(pyridin-4-yl)ethanediamide](/img/structure/B2904536.png)

![Methyl 2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)acetate](/img/structure/B2904537.png)

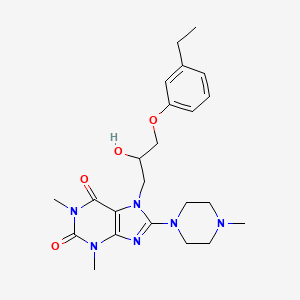

![2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2904539.png)